molecular formula C20H13NO2S B153031 (Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one CAS No. 128404-76-2

(Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one

Cat. No. B153031
M. Wt: 331.4 g/mol
InChI Key: ALFMGJRWPDPSCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one, also known as HPTI, is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. HPTI is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 357.42 g/mol.

Mechanism Of Action

The mechanism of action of (Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which plays a critical role in cell proliferation and survival. (Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one inhibits the activation of Akt and mTOR, leading to the downregulation of downstream targets such as p70S6K and 4EBP1. This results in the inhibition of protein synthesis and the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

(Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one has been shown to have several biochemical and physiological effects. In addition to its anti-tumor activity, (Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one has also been reported to exhibit anti-inflammatory and antioxidant properties. (Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 and increases the levels of antioxidant enzymes such as SOD and CAT.

Advantages And Limitations For Lab Experiments

One of the major advantages of (Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one is its ease of synthesis and scalability. (Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one can be synthesized under mild conditions and with high purity, making it a suitable candidate for large-scale production. However, one of the limitations of (Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of (Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one. One of the potential applications of (Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one is in the development of novel anti-cancer drugs. (Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one can be used as a lead compound for the synthesis of analogs with improved efficacy and pharmacokinetic properties. Additionally, (Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one can also be used in the development of novel materials with unique properties, such as optical and electronic materials.
Conclusion:
In conclusion, (Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one is a novel organic compound with significant potential in various scientific research applications. Its ease of synthesis, potent anti-tumor activity, and anti-inflammatory and antioxidant properties make it a suitable candidate for further research and development. The identification of (Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one as a lead compound for the development of novel anti-cancer drugs and materials opens up new avenues for scientific research and innovation.

Synthesis Methods

The synthesis of (Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one involves the condensation reaction between 2-thiophenecarboxaldehyde and 1H-inden-1-one in the presence of phenylhydrazine. The reaction proceeds under mild conditions and yields (Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one as the main product with a purity of over 95%. The synthesis of (Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one can be easily scaled up, making it a suitable candidate for large-scale production.

Scientific Research Applications

(Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one has shown promising results in various scientific research applications. One of the most significant applications of (Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one is in the field of medicinal chemistry. (Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one has been reported to exhibit potent anti-tumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. (Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one achieves this by inducing apoptosis, inhibiting cell proliferation, and suppressing the migration and invasion of cancer cells.

properties

CAS RN

128404-76-2

Product Name

(Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one

Molecular Formula

C20H13NO2S

Molecular Weight

331.4 g/mol

IUPAC Name

3-hydroxy-2-(N-phenyl-C-thiophen-2-ylcarbonimidoyl)inden-1-one

InChI

InChI=1S/C20H13NO2S/c22-19-14-9-4-5-10-15(14)20(23)17(19)18(16-11-6-12-24-16)21-13-7-2-1-3-8-13/h1-12,22H

InChI Key

ALFMGJRWPDPSCB-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CS4

SMILES

C1=CC=C(C=C1)N=C(C2=CC=CS2)C3=C(C4=CC=CC=C4C3=O)O

Canonical SMILES

C1=CC=C(C=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CS4

synonyms

(Z)-3-Hydroxy-2-((phenylimino)-2-thienylmethyl)-1H-inden-1-one

Origin of Product

United States

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